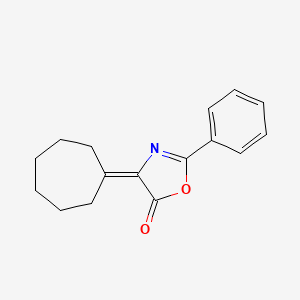
4-Cycloheptylidene-2-phenyl-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptylidene phenyloxazolone , belongs to the oxazolone family. Its chemical structure consists of a seven-membered cycloheptylidene ring fused with a phenyl-substituted oxazolone ring. This compound exhibits intriguing properties due to its unique structural features.
Métodos De Preparación
a. Synthetic Routes: Several synthetic routes exist for the preparation of 4-Cycloheptylidene-2-phenyl-1,3-oxazol-5(4H)-one. One common approach involves the cyclization of an appropriate precursor. For instance:
Cycloheptanone Derivative Route: Starting from a cycloheptanone derivative, the reaction with phenyl isocyanate leads to the formation of the oxazolone ring.
Phenylglyoxal Route: Phenylglyoxal can react with cycloheptanone in the presence of a base to yield the desired compound.
b. Reaction Conditions: The cyclization reactions typically occur under mild conditions, often using a base or Lewis acid catalyst. Solvents like dichloromethane or acetonitrile are commonly employed.
c. Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for further investigations.
Análisis De Reacciones Químicas
4-Cycloheptylidene-2-phenyl-1,3-oxazol-5(4H)-one participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the oxazolone ring can yield the corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions occur at the oxazolone carbonyl carbon. Common reagents include strong bases (e.g., sodium hydride), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
a. Medicinal Chemistry: Researchers explore the potential of 4-Cycloheptylidene-2-phenyl-1,3-oxazol-5(4H)-one as a scaffold for drug design. Its unique structure may offer novel pharmacological properties.
b. Biological Studies: The compound’s interaction with biological targets (e.g., enzymes, receptors) is investigated. It could serve as a probe for understanding biological pathways.
c. Industry: While not widely used in industry, its derivatives may find applications in materials science or as intermediates in organic synthesis.
Mecanismo De Acción
The exact mechanism by which 4-Cycloheptylidene-2-phenyl-1,3-oxazol-5(4H)-one exerts its effects remains an active area of research. It likely involves interactions with specific protein targets or cellular pathways.
Comparación Con Compuestos Similares
4-Cycloheptylidene-2-phenyl-1,3-oxazol-5(4H)-one stands out due to its cycloheptylidene ring fused with an oxazolone moiety. Similar compounds include oxazolones with different substituents, but none share this specific combination of rings.
Propiedades
Número CAS |
84381-69-1 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
4-cycloheptylidene-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H17NO2/c18-16-14(12-8-4-1-2-5-9-12)17-15(19-16)13-10-6-3-7-11-13/h3,6-7,10-11H,1-2,4-5,8-9H2 |
Clave InChI |
YZLKMVGJFQNJNX-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=C2C(=O)OC(=N2)C3=CC=CC=C3)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12900653.png)

![N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide](/img/structure/B12900668.png)
![1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900672.png)

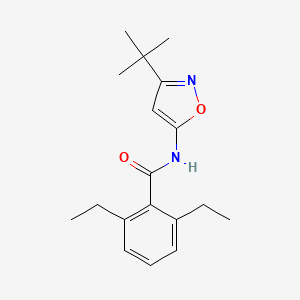
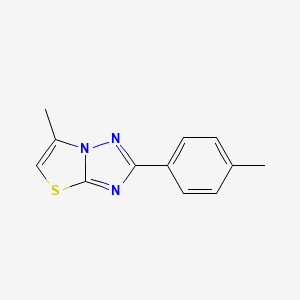
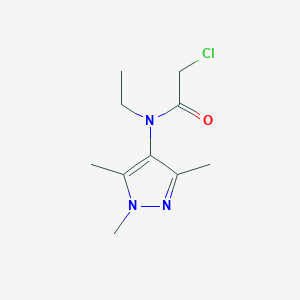
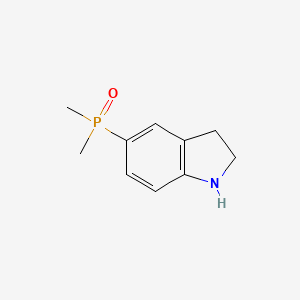
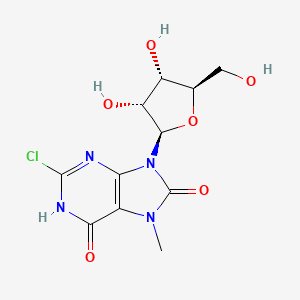
![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12900709.png)
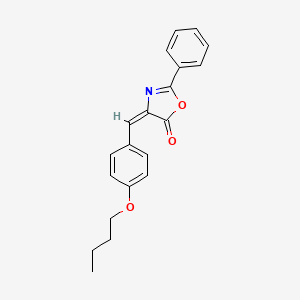
![Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12900718.png)

